2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

Catalog No.
S831603
CAS No.
1186310-90-6
M.F
C10H13NO2Si
M. Wt
207.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

CAS Number

1186310-90-6

Product Name

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

IUPAC Name

2-trimethylsilylfuro[3,2-b]pyridin-6-ol

Molecular Formula

C10H13NO2Si

Molecular Weight

207.3 g/mol

InChI

InChI=1S/C10H13NO2Si/c1-14(2,3)10-5-8-9(13-10)4-7(12)6-11-8/h4-6,12H,1-3H3

InChI Key

LRACGUBCNVQHAO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)O

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)O

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol is a heterocyclic compound characterized by the presence of a furo[3,2-b]pyridine structure, which incorporates a trimethylsilyl group. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activity. The molecular formula of this compound is C₁₁H₁₅NOSi, with a molecular weight of 205.32 g/mol. The trimethylsilyl group enhances the compound's lipophilicity and stability, making it an interesting candidate for various applications in medicinal chemistry and materials science.

, primarily due to its functional groups:

  • Nucleophilic Substitution: The presence of the hydroxyl group allows for nucleophilic substitution reactions, where the hydroxyl can be replaced by other nucleophiles.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, regenerating the hydroxyl group for further reactions.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones to form more complex molecules.

These reactions are crucial for synthesizing derivatives with enhanced biological properties or different functionalities .

Research has indicated that 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol exhibits significant biological activities, including:

  • Inhibition of Proteolytic Activation: It has been shown to inhibit proteolytic activation of the protease-activated receptor 2 (PAR-2), which is involved in various physiological processes and diseases such as inflammation and cancer .
  • Anticancer Properties: Preliminary studies suggest potential anticancer activity, although further investigation is required to elucidate its mechanisms and efficacy in clinical settings.

The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Several methods have been developed for synthesizing 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol:

  • Starting from Furo[3,2-b]pyridine: The synthesis often begins with furo[3,2-b]pyridine, which is treated with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction introduces the trimethylsilyl group at the hydroxyl position.
  • Functional Group Transformations: Other synthetic routes may involve functional group transformations where existing substituents on the furo[3,2-b]pyridine are modified to yield the desired product.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can enhance its properties .

The applications of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol span various fields:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential therapeutic agent targeting PAR-2 and other receptors involved in disease pathways.
  • Material Science: The compound's unique structure may find applications in developing novel materials with specific electronic or optical properties.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and can be used to create more complex molecules for research purposes.

Interaction studies indicate that 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol interacts specifically with certain biological receptors. Notably:

  • PAR-2 Signaling Pathway: It has been shown to modulate the PAR-2 signaling pathway effectively, which is critical in various inflammatory responses.

Such studies are essential for understanding how this compound can be utilized therapeutically and its potential side effects.

Several compounds share structural similarities with 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
Furo[3,2-b]pyridineHeterocyclicBase structure without trimethylsilyl modification
6-Hydroxyfuro[3,2-b]pyridineHydroxyl derivativeLacks trimethylsilyl group; different reactivity
4-(Trimethylsilyl)pyridinePyridine derivativeDifferent ring structure; used in similar reactions
5-(Trimethylsilyl)furanFuran derivativeSimilar silylation but different core structure

The uniqueness of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol lies in its specific structural configuration and biological activity profile, distinguishing it from other similar compounds. Its ability to inhibit specific pathways while maintaining stability due to the trimethylsilyl group makes it particularly interesting for further research and application development.

The compound 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol (CAS 1186310-90-6) emerged as part of broader advancements in organosilicon chemistry and fused heterocyclic systems. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with methodologies developed for silyl-protected heterocycles in the early 21st century. The integration of trimethylsilyl (TMS) groups into furopyridine scaffolds reflects innovations in protective group strategies, particularly for stabilizing reactive hydroxyl or amino functionalities during multi-step syntheses. Early reports of analogous furopyridines, such as furo[3,2-b]pyridine itself (CAS 272-62-8), date to the mid-20th century, but the TMS derivative gained prominence later due to its utility in medicinal chemistry and materials science.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic use of silicon in modulating electronic and steric properties of heterocycles. The TMS group enhances lipophilicity, stabilizes intermediates during cross-coupling reactions, and directs regioselectivity in subsequent functionalizations. Its fused furopyridine core combines the aromaticity of pyridine with the electron-rich furan moiety, enabling unique reactivity patterns. For instance, the 6-hydroxy group participates in hydrogen bonding, while the TMS group at position 2 shields reactive sites, making the compound a versatile intermediate for synthesizing kinase inhibitors and other bioactive molecules.

Position within Furo-pyridine Chemistry

Within the furopyridine family, this compound occupies a niche as a silylated derivative optimized for synthetic flexibility. Compared to simpler analogs like furo[3,2-b]pyridin-6-ol (CAS 1171920-19-6), the TMS group confers distinct advantages:

  • Stability: Resistance to oxidation and electrophilic substitution at the silicon-protected position.
  • Reactivity: Facilitates palladium-catalyzed cross-couplings, as seen in the synthesis of boronate esters for Suzuki-Miyaura reactions.
  • Solubility: Improved organic-phase compatibility due to the hydrophobic TMS group.

Table 1 summarizes key physicochemical properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂Si
Molecular Weight207.30 g/mol
SMILESOC₁=CN=C₂C(OC(Si(C)C)=C₂)=C₁
Key ApplicationsIntermediate for kinase inhibitors, boronates

Wikipedia

2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol

Dates

Last modified: 08-16-2023

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